molecular formula C21H18N2O3S B2655935 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034523-76-5

1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2655935
CAS RN: 2034523-76-5
M. Wt: 378.45
InChI Key: BBMZCDGTGGGFKB-UHFFFAOYSA-N
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Description

1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that contains an indole nucleus . Indole derivatives, such as this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Synthesis and Biological Activities

The compound 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone is a precursor in the synthesis of various biologically active molecules. Research has shown its versatility in generating compounds with potential anticancer activities. For instance, novel sulfones carrying hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties have been synthesized starting with similar sulfone-based precursors. These compounds exhibited significant in vitro anticancer activity against breast cancer cell lines (MCF7), highlighting their potential as therapeutic agents (Bashandy, Al-Said, Al-Qasoumi, & Ghorab, 2011).

Antiviral Properties

Another study explored the synthesis of derivatives from a related compound, which after several reactions yielded compounds with evaluated cytotoxicity and antiviral activities against HSV1 and HAV-MBB. This indicates the broader potential of such chemical structures in developing antiviral agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Novel Synthesis Methods

Antiproliferative and Anticancer Evaluation

Compounds derived from similar chemical structures have been evaluated for their anticancer properties. For example, phenylaminosulfanyl-1,4-naphthoquinone derivatives showed potent cytotoxic activity against various human cancer cell lines, underscoring the therapeutic potential of these molecules (Ravichandiran et al., 2019).

Catalytic Behavior and Reactivity

The compound has also been a subject in studies focusing on the synthesis and characterization of metal complexes showing catalytic behavior toward ethylene reactivity. This research opens avenues for its application in material science and industrial processes (Sun et al., 2007).

Estrogen Receptor Binding Affinity

Studies on 2-pyridin-2-yl-1H-indole derivatives, related to the chemical structure , have shown that these compounds exhibit fluorescent emission sensitive to solvent polarity and pH, along with reasonably good binding affinities to estrogen receptors. This indicates potential applications in developing fluorescent probes or therapeutic agents targeting estrogen receptors (Kasiotis & Haroutounian, 2006).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on synthesizing a variety of indole derivatives, including 1-(4-((5-(Pyridin-4-yl)indolin-1-yl)sulfonyl)phenyl)ethanone, and investigating their potential therapeutic applications.

properties

IUPAC Name

1-[4-[(5-pyridin-4-yl-2,3-dihydroindol-1-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-15(24)16-2-5-20(6-3-16)27(25,26)23-13-10-19-14-18(4-7-21(19)23)17-8-11-22-12-9-17/h2-9,11-12,14H,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMZCDGTGGGFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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